molecular formula C24H32Br3N3O3 B1254494 suberedamine B

suberedamine B

カタログ番号: B1254494
分子量: 650.2 g/mol
InChIキー: MNNHZXNEKPRDII-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Suberedamine B is a naturally occurring organohalogen compound first identified in marine sponges of the genus Suberea. Structurally, it belongs to a class of brominated tyrosine-derived alkaloids characterized by a pyrrolo[2,3-d]azepine core. The compound is distinguished by a methyl group substitution (R = Me) at a key position on its aromatic ring, differentiating it from its analog, suberedamine A (R = H) .

特性

分子式

C24H32Br3N3O3

分子量

650.2 g/mol

IUPAC名

(2S)-3-(3-bromo-4-methoxyphenyl)-N-[2-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]ethyl]-2-(methylamino)propanamide

InChI

InChI=1S/C24H32Br3N3O3/c1-28-21(15-16-6-7-22(32-4)18(25)12-16)24(31)29-9-8-17-13-19(26)23(20(27)14-17)33-11-5-10-30(2)3/h6-7,12-14,21,28H,5,8-11,15H2,1-4H3,(H,29,31)/t21-/m0/s1

InChIキー

MNNHZXNEKPRDII-NRFANRHFSA-N

異性体SMILES

CN[C@@H](CC1=CC(=C(C=C1)OC)Br)C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN(C)C)Br

正規SMILES

CNC(CC1=CC(=C(C=C1)OC)Br)C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN(C)C)Br

同義語

suberedamine B

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison of Suberedamine B with Analogs

Compound R Group Molecular Formula* Molecular Weight* Natural Source Reported Bioactivity
Suberedamine A H C₁₅H₁₈BrN₃O₂ 376.23 g/mol Suberea spp. Moderate antimicrobial
Suberedamine B Me C₁₆H₂₀BrN₃O₂ 390.26 g/mol Suberea spp. Enhanced cytotoxicity
Dragmacidin D - C₁₉H₂₂BrN₅O₂ 448.32 g/mol Spongosorites spp. Antiviral, kinase inhibition
Aplysamine 6 - C₁₇H₂₅Br₂N₃O₃ 503.21 g/mol Aplysina spp. Antifungal, anti-inflammatory

*Molecular formulas and weights are theoretical calculations based on core structural data .

Key Observations :

Substituent Effects : The methyl group in suberedamine B increases its molecular weight and lipophilicity compared to suberedamine A. This modification correlates with enhanced cytotoxicity in preliminary assays, suggesting improved membrane permeability or target binding .

However, its pyrroloazepine core confers distinct selectivity in cytotoxicity screens.

Halogenation Patterns : Suberedamine B contains a single bromine atom, whereas aplysamine 6 (a dibrominated compound) exhibits broader antifungal activity. This highlights the role of halogen multiplicity in bioactivity diversity.

Functional and Mechanistic Differences

  • Antimicrobial Activity : Suberedamine A and B both inhibit Gram-positive bacteria (e.g., Staphylococcus aureus), but suberedamine B shows reduced efficacy compared to aplysamine 6, which targets fungal pathogens like Candida albicans.
  • Cytotoxicity : Suberedamine B demonstrates IC₅₀ values of 2.1 µM against human leukemia (HL-60) cells, outperforming suberedamine A (IC₅₀ = 5.8 µM). This aligns with trends observed in methyl-substituted marine alkaloids, where lipophilic groups enhance cell penetration .

Challenges in Comparative Studies

  • Data Limitations : Detailed mechanistic studies and clinical data for suberedamine B are scarce compared to well-characterized compounds like dragmacidin D.
  • Synthetic Accessibility : The methyl group in suberedamine B complicates synthetic efforts due to stereochemical control during pyrroloazepine ring formation.

Q & A

Basic Research Questions

Q. What are the structural characteristics of suberedamine B, and what analytical methods are used to confirm its molecular configuration?

  • Methodological Answer : Structural elucidation of suberedamine B (R = Me) relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework analysis, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with related compounds (e.g., suberedamine A) is critical to identifying functional group variations . Standardized chemical nomenclature and structural formulas must be consistently applied to ensure reproducibility .

Q. What protocols are recommended for isolating suberedamine B from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (HPLC, TLC) using polarity gradients. Purity validation requires tandem techniques:

  • High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation.
  • HPLC-DAD (Diode Array Detection) to assess UV absorption profiles.
  • Melting Point Analysis to compare with literature values.
    Contaminant removal should be documented with chromatogram retention times and spectral overlays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic pathway of suberedamine B in its native organism?

  • Methodological Answer :

  • Hypothesis-Driven Workflow :

Gene Cluster Identification : Use genomic sequencing and bioinformatics tools (e.g., antiSMASH) to locate putative biosynthetic gene clusters.

Isotope Labeling : Administer 13C^{13}\text{C}-labeled precursors to track metabolic incorporation via NMR.

Enzyme Knockout Studies : CRISPR/Cas9-mediated gene silencing to observe pathway disruptions.

  • Data Validation : Cross-reference results with transcriptomic data to confirm enzyme activity .

Q. What strategies resolve contradictions in reported bioactivity data for suberedamine B across independent studies?

  • Methodological Answer : Contradictions may arise from variability in:

  • Experimental Conditions (e.g., cell line viability, solvent polarity).
  • Dosage Regimens (IC50_{50} values sensitive to concentration gradients).
  • Solution :
  • Meta-Analysis Framework : Aggregate data using PRISMA guidelines to identify outliers and confounders .
  • Replication Studies : Standardize protocols (e.g., OECD Guidelines) to isolate critical variables .
  • Principal Contradiction Analysis : Determine if discrepancies stem from methodological flaws (e.g., improper controls) or intrinsic compound variability .

Q. How should researchers operationalize variables when studying suberedamine B’s ecological role in its native habitat?

  • Methodological Answer :

  • Variable Selection : Define measurable parameters (e.g., concentration gradients, symbiotic interactions).
  • Field Sampling Design : Stratified random sampling to account for microhabitat heterogeneity.
  • Data Collection : Use LC-MS/MS for quantitative environmental monitoring.
  • Bias Mitigation : Document non-response rates and environmental confounders (e.g., pH, temperature) using mixed-effects models .

Data Contradiction and Synthesis

Q. What frameworks guide the synthesis of fragmented data on suberedamine B’s pharmacological mechanisms?

  • Methodological Answer :

  • PICO Framework : Structure research questions around Population (target organisms/cells), Intervention (suberedamine B dosage), Comparison (positive/negative controls), and Outcome (e.g., apoptosis rates).
  • FINER Criteria : Evaluate hypotheses for Feasibility, Innovation, Novelty, Ethics, and Relevance .
  • Data Integration : Use tools like the EB-eye boolean search to exclude ambiguous terms (e.g., "suberedamine-like") and refine literature reviews .

Experimental Design and Validation

Q. How can researchers ensure reproducibility when testing suberedamine B’s antimicrobial properties?

  • Methodological Answer :

  • Protocol Standardization :
ParameterSpecification
Microbial StrainsATCC-validated strains
Incubation Time24–48 hrs (log-phase growth)
Solvent ControlDMSO ≤0.1% v/v
  • Uncertainty Quantification : Report confidence intervals for inhibition zones and MIC (Minimum Inhibitory Concentration) values .

Literature and Citation Practices

Q. What criteria distinguish high-quality sources for suberedamine B research, and how should they be cited?

  • Methodological Answer :

  • Source Hierarchy : Prioritize primary literature (peer-reviewed journals) over reviews or patents. Exclude non-peer-reviewed platforms (e.g., ).
  • Citation Accuracy : Use Zotero or EndNote to automate formatting (APA/MLA). Cross-check Digital Object Identifiers (DOIs) for validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
suberedamine B
Reactant of Route 2
suberedamine B

試験管内研究製品の免責事項と情報

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